molecular formula C12H22O5 B078128 CYCLOHEXANONE PEROXIDE CAS No. 12262-58-7

CYCLOHEXANONE PEROXIDE

Cat. No.: B078128
CAS No.: 12262-58-7
M. Wt: 246.3 g/mol
InChI Key: UICXTANXZJJIBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

CYCLOHEXANONE PEROXIDE has several scientific research applications:

Safety and Hazards

1-Hydroperoxycyclohexyl 1-hydroxycyclohexyl peroxide is classified as an organic peroxide, Type C, and has acute toxicity - Category 4, Oral, and Skin corrosion, Sub-category 1B . It may cause a fire when heated and is harmful if swallowed. It can cause severe skin burns and eye damage .

Preparation Methods

CYCLOHEXANONE PEROXIDE can be synthesized through the following methods:

  • Method 1

      Reactants: Cyclohexanone and 30% hydrogen peroxide.

      Procedure: Cool 196.3g of cyclohexanone and 220ml of 30% hydrogen peroxide to below 10°C. Gradually add hydrogen peroxide to cyclohexanone while maintaining the temperature below 15°C. Add 24ml of 2mol/L hydrochloric acid at 15°C, keeping the temperature below 30°C. The mixture will gradually solidify. Stir continuously to prevent clumping. Add 400ml of distilled water, filter, and wash the filter cake with distilled water 2-3 times.

  • Method 2

      Reactants: Freshly distilled cyclohexanone and 28% hydrogen peroxide.

      Procedure: Add 980g (10mol) of freshly distilled cyclohexanone to an enamel basin and cool to below 5°C. Add 1.2L (10mol) of 28% hydrogen peroxide cooled to below 5°C while stirring. The reaction is exothermic and the temperature rises to 40°C. Cool to below 15°C, and slowly add 200ml of 2mol/L hydrochloric acid. The temperature rises to about 30°C. Stir, filter, wash with 2L of distilled water twice, and neutralize with 4% sodium hydroxide to pH 6.

Chemical Reactions Analysis

CYCLOHEXANONE PEROXIDE undergoes various chemical reactions, including:

    Oxidation: As a peroxide, it is a strong oxidizing agent and can oxidize a variety of organic compounds.

    Reduction: It can be reduced to cyclohexanol and cyclohexanone under appropriate conditions.

    Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.

Common reagents and conditions used in these reactions include hydrogen peroxide, hydrochloric acid, and sodium hydroxide . Major products formed from these reactions include cyclohexanol, cyclohexanone, and various substituted cyclohexane derivatives .

Comparison with Similar Compounds

CYCLOHEXANONE PEROXIDE can be compared with other similar compounds, such as:

    This compound: Similar in structure and properties, but differs in the specific arrangement of peroxide groups.

    Di-tert-butyl peroxide: Another strong oxidizing agent, but with different molecular structure and reactivity.

    Methyl ethyl ketone peroxide: Used in similar applications but has different physical and chemical properties.

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct reactivity and stability compared to other peroxides .

Properties

IUPAC Name

1-(1-hydroperoxycyclohexyl)peroxycyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O5/c13-11(7-3-1-4-8-11)16-17-12(15-14)9-5-2-6-10-12/h13-14H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICXTANXZJJIBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(O)OOC2(CCCCC2)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O5
Record name CYCLOHEXANONE PEROXIDE, NOT MORE THAN 72% IN SOLUTION
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/14668
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-HYDROXY-1'-HYDROPEROXY DICYCLOHEXYL PEROXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/14751
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058812
Record name Cyclohexanol, 1-[(1-hydroperoxycyclohexyl)dioxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Cyclohexanone peroxide, not more than 72% in solution is a white solid dissolved in some unkown organic solvent. Responders should try to identify the solvent being used. Solvent is added to lessen explosion hazard., 1-hydroxy-1'-hydroperoxy dicyclohexyl peroxide is an odorless thick white liquid. Sinks in water. (USCG, 1999), Liquid, Odorless thick white liquid or paste; [CAMEO] Moist white solid; [MSDSonline]
Record name CYCLOHEXANONE PEROXIDE, NOT MORE THAN 72% IN SOLUTION
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/14668
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-HYDROXY-1'-HYDROPEROXY DICYCLOHEXYL PEROXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/14751
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cyclohexanone, peroxide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexanone peroxide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1353
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Flash Point

315 °F Combustible solution) (dibutyl phthalate) (USCG, 1999), 315 °F
Record name 1-HYDROXY-1'-HYDROPEROXY DICYCLOHEXYL PEROXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/14751
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cyclohexanone peroxide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1353
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

OFF-WHITE THICK PASTE; INSOL IN WATER; SOL IN COMMON ORG SOLVENTS /PASTE WITH DIBUTYL PHTHALATE/, Insoluble in water; soluble in most organic solvents
Record name CYCLOHEXANONE PEROXIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/281
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.05 at 68 °F (USCG, 1999) - Denser than water; will sink
Record name 1-HYDROXY-1'-HYDROPEROXY DICYCLOHEXYL PEROXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/14751
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Vapor Pressure

0.00000071 [mmHg]
Record name Cyclohexanone peroxide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1353
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Grayish paste

CAS No.

12262-58-7, 78-18-2
Record name CYCLOHEXANONE PEROXIDE, NOT MORE THAN 72% IN SOLUTION
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/14668
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-HYDROXY-1'-HYDROPEROXY DICYCLOHEXYL PEROXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/14751
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-[(1-Hydroperoxycyclohexyl)dioxy]cyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanone peroxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanone, peroxide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexanol, 1-[(1-hydroperoxycyclohexyl)dioxy]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexanol, 1-[(1-hydroperoxycyclohexyl)dioxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanone, peroxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.285
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-hydroperoxycyclohexyl 1-hydroxycyclohexyl peroxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.993
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-HYDROPEROXYCYCLOHEXYL 1-HYDROXYCYCLOHEXYL PEROXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P1S15N7AV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CYCLOHEXANONE PEROXIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/281
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

76-77 °C
Record name CYCLOHEXANONE PEROXIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/281
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CYCLOHEXANONE PEROXIDE
Reactant of Route 2
CYCLOHEXANONE PEROXIDE
Reactant of Route 3
CYCLOHEXANONE PEROXIDE
Reactant of Route 4
CYCLOHEXANONE PEROXIDE
Reactant of Route 5
Reactant of Route 5
CYCLOHEXANONE PEROXIDE
Reactant of Route 6
Reactant of Route 6
CYCLOHEXANONE PEROXIDE
Customer
Q & A

A: Cyclohexanone Peroxide is primarily utilized as a radical initiator for the polymerization of unsaturated polyester resins (UPR), particularly in the production of low-density unsaturated polyester resin (LDUPR) composite materials . It is also used in various applications such as the manufacturing of artificial granite , wear-resistant coatings , and paper-plastic packaging .

    ANone: While not extensively discussed in the provided abstracts, key spectroscopic techniques for characterizing CYHPO include:

      A: CYHPO is inherently unstable and prone to decomposition, posing safety concerns , .

      • Temperature: Elevated temperatures significantly accelerate its decomposition rate .
      • Solvents: The choice of solvent impacts its decomposition. Solvents like cyclohexanol enhance stability, while others, like acetic acid, can accelerate decomposition .
      • Acids: The presence of fatty acids, particularly stronger acids, significantly increases the rate of CYHPO decomposition .
      • Plasticizers: The addition of plasticizers like dibutyl phthalate (DBP) and diethylene glycol dibenzoate (DEDB) can significantly reduce the thermal hazards associated with CYHPO by influencing its runaway reaction intensity and decomposition characteristics .

      ANone: CYHPO is a powerful oxidizing agent and poses several safety concerns:

      • Explosion Risk: It's highly susceptible to thermal decomposition, leading to a risk of explosion, especially in its pure form .

      ANone: Due to its hazardous nature, handling CYHPO requires strict precautions:

        ANone: CYHPO acts as a radical initiator through these steps:

          A: Cobalt compounds, like cobalt naphthenate and cobalt octoate, act as accelerators for the decomposition of CYHPO. They enhance the rate of free radical generation, thereby speeding up the curing process of UPRs , .

          ANone: Several factors influence the curing rate:

          • Presence of Inhibitors: Certain substances, like hydroquinone, can inhibit the polymerization reaction and are often added to extend the pot life of UPR formulations .

          ANone: The curing conditions directly influence the final properties of the cured UPR:

            A: CYHPO, being an oil-soluble oxidant, is investigated for its potential in the oxidative desulfurization (ODS) of fuels to reduce sulfur content and comply with environmental regulations , , .

            A: CYHPO has shown higher oxidative activity compared to other oil-soluble alkyl peroxides, such as tert-butyl hydroperoxide (TBHP) and tert-amyl hydroperoxide (TAHP) .

            A: Molybdenum oxide (MoO3) supported on macroporous polyacrylic cationic exchange resin D113 has been studied as an effective catalyst for CYHPO-based ODS of dibenzothiophene (DBT) in fuels .

            ANone: Several factors affect its effectiveness in ODS:

              ANone: Potential advantages include:

                ANone: Challenges include:

                  ANone: While not extensively explored in the provided research, CYHPO's oxidizing properties might find use in other applications such as:

                    ANone: While the provided abstracts lack specifics on computational studies, computational chemistry methods could provide insights into:

                      ANone: Future research could focus on:

                        ANone: While the provided abstracts don't offer specific details, potential concerns include:

                            A: While the provided research doesn't delve into the historical context, CYHPO likely gained prominence alongside the development of polyester resins in the mid-20th century . Its use has likely evolved in response to safety concerns, environmental regulations, and the search for more efficient alternatives.

                            Disclaimer and Information on In-Vitro Research Products

                            Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.